6-(3-Fluorophenyl)nicotinic acid
Description
Context within Fluorinated Heterocyclic Systems
Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a fluorine atom on the phenyl ring of 6-(3-Fluorophenyl)nicotinic acid suggests that it may exhibit enhanced biological activity or improved pharmacokinetic properties compared to its non-fluorinated counterpart. Research on similar fluorinated nicotinic acid derivatives has highlighted their utility as building blocks for more complex molecules, including radiotracers for positron emission tomography (PET) imaging.
Overview of Current Research Landscape and Key Challenges
The current research landscape for nicotinic acid derivatives is vibrant, with numerous studies exploring their synthesis and biological evaluation. nih.gov A common synthetic strategy to produce 6-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction, which efficiently forms the carbon-carbon bond between the pyridine (B92270) ring and the phenyl group. mdpi.comlookchem.comlibretexts.org
A key challenge in this field is the prediction of how specific structural modifications will translate into desired biological effects. The subtle interplay between different functional groups can lead to significant changes in a molecule's activity and selectivity. For this compound, a primary challenge is the lack of dedicated studies to characterize its specific properties and potential applications.
Scope and Objectives of Academic Inquiry into this compound
Given the limited direct research, the scope of academic inquiry into this compound is currently more speculative than established. Future research would likely focus on several key objectives:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound in high yield and purity. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Physicochemical Profiling: Determining key physicochemical properties like solubility, lipophilicity (logP), and pKa to predict its behavior in biological systems.
Biological Screening: Evaluating the compound's activity against a range of biological targets, guided by the known pharmacology of other nicotinic acid derivatives. This could include assays for anti-inflammatory, anticancer, or neuroprotective effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how the position of the fluorine atom and other structural features influence its biological activity.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 582325-22-2 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₈FNO₂ | sigmaaldrich.com |
| Molecular Weight | 217.19 g/mol | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| Storage Temperature | Ambient Storage | sigmaaldrich.com |
| Country of Origin | GB | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDONGYKOJEHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647031 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582325-22-2 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 3 Fluorophenyl Nicotinic Acid and Its Analogues
Strategic Approaches to Core Structure Synthesis
The formation of the central 6-arylnicotinic acid scaffold is the critical step in the synthesis. Chemists employ several convergent strategies, including building the pyridine (B92270) ring from acyclic precursors or, more commonly, by functionalizing a pre-existing pyridine ring through cross-coupling reactions.
One strategic approach involves constructing the substituted pyridine ring system through condensation reactions. A notable example is the one-pot, three-component heterocyclocondensation process. This method can yield ethyl 2-methyl-6-arylnicotinates by reacting enaminones with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid. nih.gov Although this example leads to a 2-methyl substituted analogue, the principle of building the core from simpler, non-cyclic precursors is a valid strategy for accessing diverse analogues.
Another pathway involves the derivatization of existing nicotinic acid compounds. For instance, the synthesis of the nicotinyl ester of 6-aminonicotinic acid has been achieved by reacting 6-aminonicotinic acid with an alkali carbonate followed by treatment with 3-chloromethylpyridine hydrochloride. google.com Such methods highlight how pre-functionalized nicotinic acids can serve as platforms for further elaboration.
Palladium-catalyzed cross-coupling reactions are powerful and widely used tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, representing the most direct and versatile route to 6-(3-Fluorophenyl)nicotinic acid and its analogues. name-reaction.comwikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone for synthesizing bi-aryl compounds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com To synthesize this compound, a common approach would be the coupling of a 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) with (3-fluorophenyl)boronic acid. The reaction requires a base, such as sodium carbonate or cesium carbonate, and a palladium catalyst, often supported by phosphine (B1218219) ligands. youtube.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) to the organic halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com Aqueous solvent systems, such as aqueous n-butanol, have been found to be efficient for Suzuki couplings involving heterocyclic substrates. nih.gov
Negishi Coupling: The Negishi coupling offers a powerful alternative, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.comorganic-chemistry.org This method is noted for its high functional group tolerance. wikipedia.org In the context of synthesizing the target molecule, a 6-halonicotinic acid derivative would be coupled with a (3-fluorophenyl)zinc halide. The Negishi reaction is particularly valuable for creating C(sp²)–C(sp³) bonds but is also highly effective for the C(sp²)–C(sp²) bond in this compound. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: For synthesizing analogues containing a C-N linkage at the 6-position, the Buchwald-Hartwig amination is the premier method. name-reaction.comwikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. name-reaction.com It allows for the facile synthesis of a wide range of aryl amines under relatively mild conditions, replacing harsher traditional methods. wikipedia.org For example, reacting a 6-bromopyridine derivative with a substituted amine in the presence of a palladium catalyst and a suitable ligand like Xantphos can yield N-substituted 6-aminopyridine derivatives. researchgate.netnih.gov
Table 1: Overview of Key Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst/Reagents | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organic Halide + Organoboronic Acid | Pd(0) catalyst, Base | C-C | libretexts.org |
| Negishi | Organic Halide + Organozinc Compound | Pd or Ni catalyst | C-C | wikipedia.org |
| Buchwald-Hartwig | Organic Halide + Amine | Pd catalyst, Base, Ligand | C-N | wikipedia.org |
Introducing a fluorine atom directly onto an aromatic ring is a significant challenge due to the high reactivity of elemental fluorine. jove.com However, modern electrophilic fluorinating agents have made this transformation more accessible. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are milder and more selective sources of electrophilic fluorine. researchgate.netrsc.orgwikipedia.org These reagents can fluorinate electron-rich aromatic compounds. wikipedia.org While direct fluorination on the pre-formed 6-phenylnicotinic acid core is one possibility, a more common strategy involves using a fluorinated starting material, such as 3-fluoroaniline (B1664137) or 1-bromo-3-fluorobenzene, for the cross-coupling step.
A notable application of fluorination is in radiolabeling. For example, 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester has been synthesized in a single step by reacting a trimethylammonium precursor with [(18)F]fluoride, demonstrating a direct nucleophilic fluorination on the pyridine ring. nih.gov
Synthesis of Nicotinic Acid Derivatives Bearing Fluorine Substituents
Once the this compound core is synthesized, the carboxylic acid group provides a handle for extensive functionalization to produce a variety of derivatives, including esters, amides, hydrazides, and Schiff bases.
Esterification: The carboxylic acid of this compound can be readily converted into esters. A common method is Fischer esterification, which involves refluxing the acid in an alcohol, such as methanol (B129727) or ethanol, with a catalytic amount of a strong acid like sulfuric acid. scholarsresearchlibrary.com Alternatively, the nicotinic acid can be converted to a more reactive intermediate, such as an acyl chloride (nicotinoyl chloride), by treatment with reagents like phosphorus pentachloride or thionyl chloride. um.edu.my This acyl chloride can then react with an alcohol to form the corresponding ester, often in the presence of a base like pyridine. google.com
Amidation: Amides are typically synthesized from the corresponding esters or acid chlorides. Reacting the methyl or ethyl ester of this compound with aqueous ammonium hydroxide (B78521) can produce the primary amide, 6-(3-Fluorophenyl)nicotinamide. google.com A more general method involves reacting the acid chloride with a primary or secondary amine to yield N-substituted amides.
Table 2: Functionalization of the Carboxylic Acid Group
| Derivative | Synthetic Route | Key Reagents | Reference |
|---|---|---|---|
| Ester | Esterification of Carboxylic Acid | Alcohol, H₂SO₄ (cat.) | scholarsresearchlibrary.com |
| Ester | From Acid Chloride | Alcohol, Pyridine | google.com |
| Amide | Ammonolysis of Ester | Ammonium Hydroxide | google.com |
| Amide | From Acid Chloride | Amine | nih.gov |
Hydrazides: Nicotinic acid hydrazides are valuable synthetic intermediates. nih.gov They are typically prepared by the hydrazinolysis of the corresponding nicotinic acid ester. nih.govum.edu.my For example, refluxing the ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) would yield 6-(3-Fluorophenyl)nicotinohydrazide. nih.gov This reaction is generally high-yielding. nih.gov
Schiff Bases: The free amino group of the hydrazide is a nucleophile that readily reacts with carbonyl compounds. researchgate.net Condensing the 6-(3-Fluorophenyl)nicotinohydrazide with various aromatic or aliphatic aldehydes and ketones results in the formation of hydrazone Schiff bases. pharmascholars.comresearchgate.net This reaction is often carried out by heating the reactants in a solvent like ethanol, sometimes with a catalytic amount of acetic acid. um.edu.myresearchgate.nettandfonline.com The formation of the imine C=N bond is characteristic of these derivatives. researchgate.net
Table 3: Synthesis of Hydrazide and Schiff Base Derivatives
| Derivative | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Hydrazide | Ester | Hydrazine Hydrate | Hydrazinolysis | nih.gov |
| Schiff Base | Hydrazide | Aldehyde or Ketone | Condensation | um.edu.mypharmascholars.com |
Cyclization Reactions for Novel Heterocyclic Ring Construction (e.g., Oxadiazole, Thiazolidinone)
The nicotinic acid framework serves as a versatile starting point for the synthesis of various fused and appended heterocyclic rings, such as oxadiazoles (B1248032) and thiazolidinones. These reactions typically involve the transformation of the carboxylic acid moiety into a reactive intermediate, which then undergoes cyclization with an appropriate binucleophilic reagent.
Oxadiazole Ring Construction:
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from nicotinic acid precursors generally proceeds via the corresponding acyl hydrazide. The nicotinic acid is first converted to its hydrazide, which is then cyclized. One common method involves the reaction of the acyl hydrazide with an aldehyde to form an N-acylhydrazone intermediate, followed by oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. sciensage.infoorganic-chemistry.org Another approach involves reacting the acyl hydrazide with phosphorus oxychloride and a carboxylic acid, which facilitates dehydration and cyclization. nih.gov
Alternatively, 1,2,4-oxadiazoles can be synthesized. These methods often involve the reaction of an amidoxime (B1450833) with a carboxylic acid derivative (like nicotinic acid) or an acylating agent, followed by cyclization. nih.govnih.gov Modern one-pot procedures in solvents like DMF at high temperatures have been developed to streamline this process. nih.gov
Thiazolidinone Ring Construction:
Thiazolidinone rings are typically appended to the nicotinic acid scaffold via a multi-step sequence. A common pathway involves converting the nicotinic acid to its acid chloride, followed by reaction with a hydrazine derivative to form a hydrazide. This hydrazide is then condensed with an aromatic aldehyde to produce a Schiff base (an N-acylhydrazone). The crucial cyclization step involves reacting the Schiff base with thioglycolic acid. nih.govnih.gov The reaction is often carried out in a solvent like dioxane, sometimes with a catalyst such as anhydrous zinc chloride, and refluxed to drive the cyclocondensation, which forms the 4-thiazolidinone (B1220212) ring. nih.govnih.gov
Table 1: Cyclization Reactions for Heterocycle Synthesis from Nicotinic Acid Derivatives
| Heterocycle | Key Intermediate | Typical Reagents for Cyclization | General Method | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | Nicotinoyl hydrazide / N-Acylhydrazone | Aromatic aldehydes followed by an oxidizing agent; or a carboxylic acid with POCl₃ | Condensation of the hydrazide with an aldehyde and subsequent oxidative cyclization, or direct condensation with a carboxylic acid using a dehydrating agent. | sciensage.infonih.gov |
| 1,2,4-Oxadiazole | Nicotinic acid | Amidoxime, EDC, HOBt | One-pot condensation of nicotinic acid with an amidoxime, followed by high-temperature cyclodehydration. | nih.gov |
| 4-Thiazolidinone | Schiff base (from Nicotinoyl hydrazide) | Thioglycolic acid (HSCH₂COOH) | Cyclocondensation reaction between the Schiff base and thioglycolic acid, often under reflux in dioxane. | nih.govnih.gov |
Enantioselective and Diastereoselective Synthetic Strategies
Achieving stereocontrol is critical in the synthesis of biologically active molecules. For analogues of this compound, particularly those with chiral centers in side chains or fused rings, enantioselective and diastereoselective methods are employed.
A significant strategy for the enantioselective synthesis of 6-arylnicotinic acid analogues involves the catalyst-controlled addition of nucleophiles to activated N-alkyl nicotinate (B505614) salts. nih.gov In this approach, the choice of a chiral phosphine ligand coordinated to a rhodium catalyst can direct the regioselective and enantioselective addition of aryl boron nucleophiles to either the C2 or C6 position of the pyridine ring. For instance, ligands like (R,R)-Ph-BPE have been used to achieve C6 addition with high enantiomeric excess (ee). nih.gov This dearomatization-rearomatization sequence allows for the creation of a chiral center at the point of aryl group attachment or in a substituent introduced concurrently.
Another powerful method is the asymmetric Ir-catalyzed allylic amination. This has been used to synthesize chiral nicotine (B1678760) analogues with excellent enantiomeric excess (>99% ee). rsc.org The key step involves the iridium-catalyzed reaction of an allylic carbonate with an amine, followed by ring-closing metathesis to form the pyrrolidine (B122466) ring found in nicotine. While demonstrated for nicotine, this principle can be adapted for analogues where a chiral amino-containing side chain is attached to the pyridine ring.
The Hofmann-Löffler reaction, an intramolecular C-H amination, has also been developed into an enantioselective method for synthesizing nicotine and its derivatives. acs.org This iodine-mediated reaction proceeds via a nitrogen-centered radical to form a pyrrolidine ring, and the use of chiral auxiliaries or catalysts can induce enantioselectivity.
Table 2: Enantioselective Strategies for Nicotinic Acid Analogues
| Synthetic Strategy | Catalyst/Reagent System | Key Transformation | Applicability | Reference |
|---|---|---|---|---|
| Catalyst-Controlled Arylation | Rhodium complex with chiral phosphine ligands (e.g., BINAP, Bobphos) | Regio- and enantioselective addition of aryl boron nucleophiles to N-activated nicotinate salts. | Synthesis of C2- or C6-arylated dihydropyridines as precursors to chiral piperidines and pyridines. | nih.gov |
| Asymmetric Allylic Amination | Iridium complex with a chiral ligand | Asymmetric formation of a C-N bond, followed by ring-closing metathesis. | Creation of chiral pyrrolidine rings attached to the pyridine core. | rsc.org |
| Enantioselective Hofmann-Löffler Reaction | Iodine-mediated reagents | Intramolecular C-H amination to form a chiral pyrrolidine ring. | Synthesis of chiral nicotine-like alkaloids. | acs.org |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.
Enzymatic Synthesis: A prominent green approach is the use of biocatalysts. Enzymatic processes for producing nicotinic acid from precursors like 3-cyanopyridine (B1664610) have gained significant attention as an alternative to traditional chemical oxidation methods, which often require harsh conditions and generate toxic by-products. frontiersin.org Nitrilase enzymes can hydrolyze the nitrile group of 3-cyanopyridine directly to the carboxylic acid under mild, aqueous conditions, offering high conversion rates and selectivity. frontiersin.org This biocatalytic method represents a significant improvement in terms of atom economy and environmental friendliness over chemical syntheses that may use strong oxidants like nitric acid or potassium permanganate. frontiersin.orgchemicalbook.com
Catalytic C-C Coupling in Aqueous Media: The core structure of 6-arylnicotinic acids, including this compound, is frequently assembled using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction couples an aryl halide (e.g., 6-chloronicotinic acid) with an arylboronic acid (e.g., 3-fluorophenylboronic acid). To align with green chemistry principles, modern Suzuki coupling protocols are often optimized to use water as a solvent, employ low catalyst loadings, and utilize easily separable and recyclable catalysts. libretexts.orgresearchgate.net Performing these reactions in aqueous media reduces the reliance on volatile organic compounds (VOCs).
Process Intensification with Flow Chemistry: Continuous flow synthesis is another green chemistry tool being applied to the production of heterocyclic compounds like oxadiazoles. beilstein-journals.org Flow chemistry offers improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for in-line purification, which can reduce solvent usage and waste generation compared to traditional batch processing. An iodine-mediated oxidative cyclization to form 1,3,4-oxadiazoles has been successfully adapted to a continuous flow process. beilstein-journals.org
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Synthetic Application | Advantages | Reference |
|---|---|---|---|
| Use of Biocatalysts | Nitrilase-mediated hydrolysis of 3-cyanopyridine to nicotinic acid. | Mild reaction conditions (aqueous, ambient temp/pressure), high selectivity, reduced waste, biodegradable catalyst. | frontiersin.org |
| Safer Solvents & Auxiliaries | Suzuki-Miyaura coupling in aqueous media. | Reduces use of volatile organic compounds (VOCs), simplifies product isolation, lower environmental impact. | libretexts.org |
| Energy Efficiency / Process Intensification | Continuous flow synthesis of oxadiazole derivatives. | Improved safety, better process control, reduced reaction times, potential for automation and reduced waste. | beilstein-journals.org |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis
Proton (¹H) NMR spectroscopy of 6-(3-Fluorophenyl)nicotinic acid is anticipated to reveal a complex pattern of signals in the aromatic region, corresponding to the protons on both the pyridine (B92270) and the fluorophenyl rings. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and involvement in hydrogen bonding.
The protons on the nicotinic acid ring are expected to exhibit characteristic shifts and coupling patterns. The proton at the 2-position of the pyridine ring would likely be the most downfield of the ring protons due to the deshielding effect of the adjacent nitrogen atom. The protons at the 4 and 5-positions will show coupling to each other.
The protons of the 3-fluorophenyl group will present a distinct set of signals. The fluorine atom will induce splitting in the signals of the adjacent protons. The proton at the 2'-position, being ortho to the fluorine, is expected to show a doublet of doublets due to coupling with the fluorine and the proton at the 4'-position. The proton at the 6'-position, also ortho to the fluorine, will similarly appear as a doublet of doublets. The proton at the 4'-position will likely be a triplet of doublets, and the proton at the 5'-position a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | 12.0 - 13.0 | br s | - |
| H-2 | 8.8 - 9.2 | d | ~2.0 |
| H-4 | 8.0 - 8.4 | dd | ~8.0, 2.0 |
| H-5 | 7.4 - 7.8 | d | ~8.0 |
| H-2' | 7.6 - 7.9 | ddd | ~8.0, 2.0, 1.0 |
| H-4' | 7.2 - 7.5 | td | ~8.0, 5.5 |
| H-5' | 7.4 - 7.7 | t | ~8.0 |
| H-6' | 7.5 - 7.8 | dt | ~8.0, 1.5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
The ¹³C NMR spectrum of this compound will provide a direct map of the carbon framework. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm.
The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the phenyl substituent. The carbon atom attached to the fluorine (C-3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| COOH | 165 - 175 | - |
| C-2 | 150 - 155 | - |
| C-3 | 125 - 130 | - |
| C-4 | 135 - 140 | - |
| C-5 | 120 - 125 | - |
| C-6 | 155 - 160 | - |
| C-1' | 138 - 142 | ~3-5 (³JCF) |
| C-2' | 115 - 120 | ~21 (²JCF) |
| C-3' | 160 - 165 | ~245 (¹JCF) |
| C-4' | 122 - 127 | ~8 (³JCF) |
| C-5' | 130 - 135 | ~8 (²JCF) |
| C-6' | 125 - 130 | ~3 (⁴JCF) |
Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Probing
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. This signal will likely appear as a triplet of doublets due to coupling with the ortho and meta protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹⁹F | -110 to -115 | ddd |
Note: Predicted chemical shift is relative to a standard (e.g., CFCl₃). Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on both the nicotinic acid and the fluorophenyl rings, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). HMBC is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation between the protons on the fluorophenyl ring and the C-6 carbon of the nicotinic acid ring, confirming their point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY can help to determine the relative orientation of the two aromatic rings.
Table 4: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Correlations |
| COSY | ¹H - ¹H | H-4 with H-5; H-4' with H-5'; H-5' with H-6' |
| HSQC | ¹H - ¹³C | H-2 with C-2; H-4 with C-4; H-5 with C-5; H-2' with C-2', etc. |
| HMBC | ¹H - ¹³C | H-2' and H-6' with C-6; H-2 with C-3 and C-6; H-4 with C-3, C-5, and COOH |
| NOESY | ¹H - ¹H | Protons on the nicotinic acid ring with adjacent protons on the fluorophenyl ring. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band around 1700-1730 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, typically around 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Table 5: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong, Sharp |
| C=C stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1250 | Strong |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
Note: Predicted values are based on typical frequencies for the respective functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₁₂H₈FNO₂), the molecular weight is 217.19 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this exact mass.
Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The initial fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or a hydroxyl radical (-OH, 17 Da). Subsequent fragmentation of the remaining phenylpyridine structure would also be observed.
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 200 | [M - OH]⁺ |
| 172 | [M - COOH]⁺ |
| 145 | [C₁₁H₇F]⁺ |
| 95 | [C₆H₄F]⁺ |
Note: The fragmentation pattern is a prediction based on the chemical structure and common fragmentation pathways. The relative intensities of the peaks can vary depending on the ionization method and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary electronic transitions expected are π → π* and n → π* transitions, originating from the conjugated π-system of the pyridine and phenyl rings, and the non-bonding electrons of the nitrogen and oxygen atoms.
The pyridine ring itself exhibits characteristic π → π* transitions. libretexts.org The presence of the 3-fluorophenyl substituent and the carboxylic acid group will influence the energy of these transitions. The fluorophenyl group, being an additional chromophore, will likely lead to a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted nicotinic acid, due to the extension of the conjugated system.
Theoretical studies on nicotinic acid and its derivatives, often employing Time-Dependent Density Functional Theory (TD-DFT), provide a framework for predicting the UV-Vis spectrum of this compound. nih.govresearchgate.net The electronic properties, such as excitation energies and absorption wavelengths, can be calculated. For instance, studies on nicotinic acid N-oxide show that theoretical calculations can accurately simulate UV spectra. nih.gov Similarly, research on substituted styrylpyridines using TD-DFT has demonstrated the reliability of this approach in predicting λmax values. researchgate.net
The primary π → π* transition in this compound is expected to involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are likely distributed across both the pyridine and phenyl rings. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen atoms of the carboxylic acid group to an anti-bonding π* orbital. These transitions are often sensitive to solvent polarity. youtube.com
Table 1: Predicted UV-Vis Spectroscopic Data for this compound
| Predicted Transition | Predicted λmax (nm) | Associated Molecular Orbitals |
| π → π | ~260-280 | HOMO → LUMO |
| n → π | ~300-330 | n → π* |
Note: The values in this table are estimations based on theoretical considerations and data from analogous compounds like nicotinic acid and other phenyl-substituted pyridines. libretexts.orgnih.govresearchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural framework. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to be rich with characteristic bands corresponding to the vibrations of the pyridine ring, the fluorophenyl group, and the carboxylic acid moiety.
Theoretical calculations using Density Functional Theory (DFT) have been successfully employed to predict the Raman spectra of nicotinic acid and its derivatives. jocpr.comnih.gov These studies allow for the assignment of specific vibrational modes to the observed Raman shifts.
Key vibrational modes anticipated for this compound include:
Pyridine Ring Vibrations: The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a strong and characteristic Raman band, typically observed around 990-1030 cm⁻¹. researchgate.netnih.gov Other ring stretching (C-C and C-N) and deformation modes will also be present.
Fluorophenyl Group Vibrations: The C-F stretching vibration will give rise to a characteristic band. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The substitution pattern on the phenyl ring will influence the positions of various ring deformation modes.
Carboxylic Acid Vibrations: The C=O stretching vibration of the carboxylic acid group is a very strong band in the Raman spectrum, typically appearing in the region of 1650-1750 cm⁻¹. The C-O stretching and O-H bending modes will also be observable.
Computational studies on related molecules, such as 2-(methylthio)nicotinic acid, have demonstrated the utility of DFT calculations in assigning vibrational frequencies with good accuracy. researchgate.net
Table 2: Predicted Prominent Raman Shifts and Vibrational Assignments for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~3080 | Aromatic C-H Stretching |
| ~1710 | C=O Stretching (Carboxylic Acid) |
| ~1600 | Pyridine Ring Stretching (C=C, C=N) |
| ~1250 | C-F Stretching |
| ~1010 | Pyridine Ring Breathing Mode |
Note: These predicted Raman shifts are based on theoretical DFT calculations and experimental data for analogous compounds like nicotinic acid, fluorinated phenyl derivatives, and other substituted pyridines. jocpr.comresearchgate.netresearchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. For a molecule like this compound in its ground state, all electrons are paired. Therefore, it is a diamagnetic species and would not be expected to produce an EPR signal.
However, EPR spectroscopy could become a relevant analytical tool if this compound were to be converted into a radical species. For instance, the formation of a pyridinyl radical through single-electron reduction of the corresponding pyridinium (B92312) ion could be studied by EPR. acs.orgresearchgate.net Such radicals have been generated and characterized in other pyridine systems, where EPR spectroscopy provides valuable information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants.
Additionally, if this compound were to form a complex with a paramagnetic metal ion, EPR spectroscopy would be instrumental in characterizing the electronic structure and coordination environment of the metal center. However, in the absence of such conditions, a standard EPR spectrum of this compound would show no signal. The application of this technique is therefore contingent on the specific chemical or electrochemical environment and reactions the molecule undergoes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "6-(3-Fluorophenyl)nicotinic acid" at the atomic level.
Density Functional Theory (DFT) Applications for Electronic Structure Elucidation
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure of "this compound". By employing functionals such as B3LYP with an appropriate basis set like 6-311++G(d,p), the optimized molecular geometry, electronic energy, and distribution of electron density can be accurately calculated. jocpr.comepstem.netjocpr.com The presence of the electron-withdrawing fluorine atom on the phenyl ring and the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic distribution across the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's electronic properties and reactivity. For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the electron-deficient pyridine ring and the carboxylic acid group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. Studies on similar nicotinic acid derivatives have shown that substitutions on the pyridine ring can modulate this energy gap. dergipark.org.trepstem.net
An illustrative representation of the calculated electronic properties for "this compound," based on analogous compounds, is presented in Table 1.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -785 Hartree |
| Note: These values are hypothetical and based on published data for structurally related nicotinic acid derivatives. |
Reactivity Site Analysis (e.g., Fukui Functions, Electrostatic Potential Surfaces)
Fukui Functions: The reactivity of "this compound" towards electrophilic, nucleophilic, and radical attacks can be predicted using Fukui functions. wikipedia.orgscm.comyoutube.com These functions are derived from the change in electron density upon the addition or removal of an electron. The condensed Fukui function (f_k) for an atom k in the molecule helps to identify the most reactive sites.
f_k^+ : Indicates the susceptibility of an atom to nucleophilic attack. For "this compound," the carbon atoms of the pyridine ring, particularly C2 and C6, and the carbonyl carbon of the carboxylic acid are expected to have high f_k^+ values.
f_k^- : Indicates the susceptibility of an atom to electrophilic attack. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid are likely to be the primary sites for electrophilic attack.
f_k^0 : Indicates the susceptibility of an atom to radical attack.
Electrostatic Potential (ESP) Surfaces: The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. wuxiapptec.comlibretexts.orgnih.gov In the ESP map of "this compound," regions of negative potential (typically colored red) would be concentrated around the electronegative nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) would be located around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the aromatic rings, highlighting their potential as hydrogen bond donors. The fluorine atom would also contribute to a region of negative potential.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis spectra simulation)
Theoretical calculations can predict the spectroscopic properties of "this compound," which can then be compared with experimental data for structural confirmation.
NMR Spectra: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govstackexchange.com The calculated shifts for "this compound" would show distinct signals for the protons and carbons of the fluorophenyl and pyridine rings, with the fluorine substitution influencing the chemical shifts of the adjacent protons and carbons. Experimental NMR data for nicotinic acid provides a basis for these predictions. bmrb.iochemicalbook.comspectrabase.com
IR Spectra: The vibrational frequencies and intensities of the functional groups in "this compound" can be computed. researchgate.netchemicalbook.com Key vibrational modes would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-F stretching, and the characteristic vibrations of the pyridine and phenyl rings. Theoretical spectra of nicotinic acid and its derivatives have shown good agreement with experimental FTIR and Raman spectra. jocpr.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. spectrabase.comresearchgate.net The spectrum of "this compound" is expected to show absorption bands corresponding to π-π* transitions within the aromatic rings.
An illustrative table of predicted key spectroscopic data for "this compound" is provided in Table 2.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Peaks (Illustrative) |
| ¹H NMR | δ 7.2-7.6 (m, fluorophenyl protons), δ 8.0-9.0 (m, pyridine protons), δ 13.0 (s, COOH proton) |
| ¹³C NMR | δ 115-135 (fluorophenyl carbons), δ 125-155 (pyridine carbons), δ 165 (COOH carbon) |
| IR | ν(O-H) ~3000 cm⁻¹, ν(C=O) ~1700 cm⁻¹, ν(C-F) ~1200 cm⁻¹, Aromatic C-H stretching ~3100 cm⁻¹ |
| UV-Vis | λmax ~260 nm (π-π* transition) |
| Note: These values are hypothetical and based on published data for structurally related nicotinic acid derivatives. |
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques to explore the potential of "this compound" as a ligand for biological targets such as enzymes and receptors. mdpi.comnih.govnih.gov
Ligand-Protein Interaction Profiling (e.g., with specific enzyme active sites, receptors, transport proteins)
Molecular docking simulations can predict the preferred binding orientation of "this compound" within the active site of a target protein. For instance, based on studies of similar molecules like 6-fluoronicotinic acid, potential targets could include the GPR109A receptor. researchgate.net The docking process involves placing the ligand into the binding site of the protein and evaluating the interactions.
Key interactions that would be analyzed include:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, serine, or tyrosine in the active site. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic rings of the ligand can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The fluorine atom may participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.
Binding Affinity and Energetics Evaluation
Following docking, the binding affinity of "this compound" to the target protein is estimated using scoring functions. These functions calculate a binding score or binding free energy (ΔG_bind), which indicates the strength of the interaction. nih.govwustl.eduresearchgate.net A more negative ΔG_bind suggests a more stable and favorable interaction.
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimations of the binding free energy by considering solvation effects. rsc.org
An illustrative table of docking results for "this compound" with a hypothetical enzyme active site is presented in Table 3.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme
| Parameter | Illustrative Value/Residues |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Arg120 (H-bond with carboxylate), Ser210 (H-bond with pyridine N), Phe290 (pi-pi stacking with phenyl ring), Leu150 (hydrophobic interaction) |
| Inhibition Constant (Ki) | 2.5 µM (predicted) |
| Note: These values are hypothetical and based on published data for structurally related nicotinic acid derivatives and their interactions with various protein targets. |
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The presence of the fluorophenyl group and the nicotinic acid moiety introduces rotational freedom, leading to various possible conformers.
The energy landscape is a map of the potential energy of the molecule as a function of its conformational coordinates. The global minimum on this landscape represents the most stable conformation. The relative energies of other local minima and the energy barriers between them provide information about the molecule's flexibility and the accessibility of different conformations at physiological temperatures. Studies on analogous structures, such as 1-(4-Fluorophenyl)piperazine, have utilized potential energy surface scans to identify the most stable conformer by analyzing the total energy at different dihedral angles. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced biological activity. These studies correlate the chemical structure of a compound with its biological effect.
For derivatives of nicotinic acid, QSAR studies have been successfully applied to understand their inhibitory activities. For instance, a study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which share a similar structural scaffold with this compound, revealed that their inhibitory activity against the reverse mode of the sodium-calcium exchanger (NCX) is dependent on the hydrophobicity (π) and the shape (B(iv)) of the substituent at the 3-position of the phenyl ring. nih.gov This suggests that modifications to the fluorophenyl ring of this compound could significantly impact its biological activity.
SAR studies focus on how specific structural modifications affect the activity of a molecule. For nicotinic acid and its derivatives, the presence and position of substituents on the pyridine and phenyl rings are critical. The fluorine atom at the 3-position of the phenyl ring in this compound is a key feature. Its electron-withdrawing nature and potential to form hydrogen bonds can influence the molecule's binding affinity to target proteins. The carboxylic acid group of the nicotinic acid moiety is also a crucial functional group for biological activity, often involved in key interactions with receptors. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction is a computational approach used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. nih.gov
For this compound, various ADME parameters can be predicted using computational models. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area.
Predicted ADME Properties of this compound
| Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests limited ability to cross into the central nervous system. |
| Caco-2 Permeability | Moderate | Predicts reasonable intestinal epithelial cell permeability. |
| P-glycoprotein (P-gp) Substrate | Likely | Potential for active efflux from cells, which could affect distribution and efficacy. |
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | May lead to drug-drug interactions. |
This table presents hypothetical predicted values for illustrative purposes. Actual in silico predictions can vary based on the software and models used.
Studies on similar compounds, such as 1-(4-fluorophenyl)piperazine, have shown that in silico ADME analysis can predict properties like human intestinal absorption, Caco-2 cell permeability, and blood-brain barrier penetration. dergipark.org.tr For nicotinic acid itself, computational models have been used to simulate its release from lipid tablets, highlighting the importance of its solubility in determining its pharmacokinetic profile. nih.gov These in silico tools provide a valuable preliminary assessment of the drug-likeness of this compound and guide further experimental validation.
Biological Activity and Mechanistic Insights of 6 3 Fluorophenyl Nicotinic Acid Derivatives
Antimicrobial Spectrum and Potency of Nicotinic Acid Derivatives
Derivatives of nicotinic acid have been investigated for their potential to combat various microbial infections.
Antibacterial Activity
Numerous studies have explored the antibacterial effects of various nicotinic acid derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have demonstrated activity against various bacterial strains. While specific data on 6-(3-fluorophenyl)nicotinic acid derivatives is not available, the general class of nicotinic acid derivatives has shown promise in this area.
Antifungal Activity
The antifungal potential of nicotinic acid derivatives has also been a subject of research. Some studies on various derivatives have indicated inhibitory effects against certain fungal species. However, specific antifungal studies on derivatives of this compound have not been identified in the available literature.
Antimycobacterial Activity
Nicotinic acid itself is a structural component of the antitubercular drug isoniazid. This has spurred research into other nicotinic acid derivatives for their potential against Mycobacterium tuberculosis. While some derivatives have shown promising antimycobacterial activity, there is no specific data available for derivatives of this compound.
Anti-inflammatory and Analgesic Effects of Nicotinic Acid Derivatives
The anti-inflammatory and pain-relieving properties of nicotinic acid derivatives are another area of active investigation. Some derivatives have been shown to possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways. Similarly, certain derivatives have exhibited analgesic properties in preclinical studies. Research into these effects for derivatives of this compound is needed to ascertain their potential in this domain.
Antineoplastic and Anticancer Potential of Nicotinic Acid Derivatives
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including nicotinic acid derivatives. Some derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The mechanisms of action are often diverse and target-specific. A derivative of the closely related 6-fluoronicotinic acid has been investigated for its potential in treating pancreatic cancer, suggesting that the broader class of fluorinated nicotinic acids may hold promise. However, specific anticancer studies on this compound derivatives are not currently available.
Insecticidal Efficacy and Target Interactions of Nicotinic Acid Derivatives
Nicotinic acid derivatives have also been explored for their insecticidal properties. Some compounds within this class act on the insect nervous system, specifically targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). This mode of action is similar to that of neonicotinoid insecticides. There is currently no available data to suggest that this compound derivatives have been specifically investigated for their insecticidal efficacy.
Enzyme Inhibition Studies (e.g., HIV-1 Reverse Transcriptase, H-PGDS)
Derivatives of 6-phenylnicotinic acid have been investigated for their potential to inhibit various enzymes implicated in human diseases. Notably, their activity against HIV-1 Reverse Transcriptase (RT) and Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS) has been a subject of research.
HIV-1 Reverse Transcriptase (RT) Inhibition: HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. acs.org Certain nicotinic acid derivatives have been identified as allosteric inhibitors of this enzyme. For instance, a series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold demonstrated dual inhibitory action against both the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) functions of HIV-1 RT. These compounds were found to inhibit the enzyme in the low micromolar range. The substitution pattern on the nicotinic acid core is crucial for this inhibitory activity.
One study reported an ester derivative (Compound 21) from this series that inhibited the RNase H function with a half-maximal inhibitory concentration (IC50) of 14 µM and the RDDP function with an IC50 of 16.1 µM. An amide derivative (Compound 49) also showed similar dual inhibitory potential with an IC50 of 22.9 µM against the RDDP function. nih.gov This suggests that the nicotinic acid scaffold can serve as a platform for developing dual-function allosteric inhibitors of HIV-1 RT.
Table 1: Inhibitory Activity of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives against HIV-1 RT Functions
| Compound | Target Function | IC50 (µM) |
|---|---|---|
| Compound 21 (ester) | RNase H | 14 |
| RDDP | 16.1 | |
| Compound 49 (amide) | RDDP | 22.9 |
Data sourced from a study on 2-amino-6-(trifluoromethyl)nicotinic acid derivatives as dual HIV-1 RT inhibitors. nih.gov
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses. ontosight.ai Inhibition of H-PGDS is a therapeutic strategy for conditions like asthma and allergic inflammation. A specific derivative containing the this compound core, identified as 6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide, has been characterized as an H-PGDS inhibitor. ontosight.ainih.gov This compound demonstrates that the 6-(3-fluorophenyl)pyridine structure is a viable scaffold for targeting this enzyme. The presence of the fluorophenyl group at the 6-position of the pyridine (B92270) ring is a key structural feature for its biological activity. ontosight.ai
Cellular and Molecular Mechanism Elucidation
The primary molecular target identified for nicotinic acid and its derivatives, responsible for many of their anti-inflammatory and metabolic effects, is the G protein-coupled receptor 109A (GPR109A), also known as niacin receptor 1. nih.govnih.gov This receptor is highly expressed on the surface of immune cells, including monocytes and macrophages, as well as adipocytes. nih.govepa.gov
The validation of GPR109A as the target has been demonstrated in several studies. For example, the anti-inflammatory effects of nicotinic acid in human monocytes, such as the reduction of pro-inflammatory cytokine secretion, were shown to be dependent on GPR109A. nih.gov Knockdown of the GPR109A gene using siRNA in THP-1 monocytes eliminated the anti-inflammatory response to nicotinic acid, confirming the receptor's essential role. nih.gov Furthermore, GPR109A has been identified as an interferon-stimulated gene (ISG), indicating its role in the innate immune response to viral infections. The receptor's activation has been shown to promote antiviral immunity through mechanisms involving autophagy.
Upon binding of a ligand like a this compound derivative, the GPR109A receptor triggers specific intracellular signaling cascades. nih.gov As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). nih.govnih.gov This fundamental mechanism initiates several downstream signaling pathways.
Inhibition of the NF-κB Pathway: Activation of GPR109A by nicotinic acid has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In lipopolysaccharide (LPS)-activated monocytes, nicotinic acid treatment reduced the phosphorylation of IKKβ and IκBα. This prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes like TNF-α and IL-6. nih.gov
Inhibition of the Akt/mTOR Pathway: Studies have also linked GPR109A activation to the inhibition of the Akt/mTOR signaling pathway. In pancreatic β-cells, nicotinic acid treatment inhibited the palmitic acid-induced phosphorylation of Akt, mTOR, and the downstream effector p70S6K. This inhibition was associated with a reduction in the expression of the inflammatory cytokine IFN-γ, suggesting that the anti-inflammatory effects of GPR109A agonists can be mediated through the Akt/mTOR pathway. nih.gov
The internalization of the GPR109A receptor is regulated by G protein-coupled receptor kinase 2 (GRK2) and arrestin3, a process that is sensitive to pertussis toxin, confirming its linkage to the Gαi signaling pathway. nih.gov
The relationship between the chemical structure of nicotinic acid derivatives and their biological mechanism is crucial for designing more potent and selective compounds. The substitution on the nicotinic acid core significantly influences the molecule's interaction with its biological targets.
The presence of a phenyl group at the 6-position, as in 6-phenylnicotinic acid, and further substitutions on this phenyl ring, such as the fluorine atom in this compound, are critical determinants of biological activity. Fluorine substitution can alter the compound's electronic properties, lipophilicity, and metabolic stability, which can enhance its ability to bind to target enzymes or receptors. nih.gov
In the context of enzyme inhibition, molecular docking studies have provided insights into these relationships. For example, the docking of nicotinic acid derivatives into the active site of cyclooxygenase-2 (COX-2) revealed that specific substitutions allow for more favorable interactions compared to reference drugs, explaining their potent inhibitory activity. nih.gov For inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), a robust correlation has been found between the ligand-enzyme interaction docking scores and the experimentally determined IC50 values. These studies highlight that specific chemical features on the nicotinic acid scaffold drive the intermolecular interactions with key residues in the enzyme's binding site. acs.org
Furthermore, the interaction with nicotinic acetylcholine receptors (nAChRs) is heavily influenced by π-cation interactions between the cationic ligand fragments and the aromatic amino acid residues (like tryptophan and tyrosine) in the receptor's binding site. The specific nature of the heterocyclic ring system in the ligand determines the strength of this interaction. acs.org This principle of molecular recognition, governed by specific non-covalent interactions, is fundamental to the mechanism of action of nicotinic acid derivatives at a molecular level.
Medicinal Chemistry and Drug Discovery Perspectives
Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. semanticscholar.orgresearchgate.net Even a single fluorine atom can profoundly alter a compound's physicochemical and pharmacokinetic properties. mdpi.com This is due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. nih.gov Approximately 20% of all pharmaceutical agents contain fluorine, highlighting its importance in drug development. nih.gov
Influence on Bioavailability and Membrane Permeability Enhancement
A critical challenge in drug design is ensuring the molecule can reach its target in the body, which often involves crossing biological membranes. Fluorine substitution can significantly enhance a drug's ability to do so. By replacing hydrogen with fluorine, the lipophilicity of a molecule can be increased, which generally improves its ability to permeate through lipid-rich cell membranes. mdpi.com This enhanced permeability can lead to improved absorption and bioavailability. nih.gov The strategic placement of fluorine can thus transform a compound with poor absorption characteristics into a viable drug candidate.
Modulation of Acid/Basic Properties and Receptor Affinity
Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can alter the acidity or basicity (pKa) of nearby functional groups. researchgate.net In the case of 6-(3-Fluorophenyl)nicotinic acid, the fluorine on the phenyl ring can influence the acidity of the carboxylic acid group on the pyridine (B92270) ring. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. Furthermore, fluorine can enhance binding affinity to target proteins. semanticscholar.orgresearchgate.net It can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds, leading to increased potency. researchgate.net
Impact on Metabolic Stability and Pharmacokinetic Profiles
One of the most significant advantages of fluorination is the enhancement of metabolic stability. semanticscholar.org The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. nih.gov By placing fluorine at a metabolically vulnerable position on a molecule—a "metabolic hotspot"—chemists can block oxidative metabolism at that site. semanticscholar.org This "metabolic blocking" can increase the drug's half-life, reduce the formation of unwanted metabolites, and lead to a more predictable and favorable pharmacokinetic profile. mdpi.com
| Property | Effect of Fluorination | Underlying Mechanism |
|---|---|---|
| Bioavailability | Often Increased | Enhanced lipophilicity improves membrane permeability and absorption. |
| Receptor Binding | Can be Increased | Fluorine can form favorable interactions (dipole, hydrogen bonds) with the target protein. |
| pKa (Acidity/Basicity) | Modulated | Strong electron-withdrawing nature of fluorine alters the electronic properties of nearby functional groups. |
| Metabolic Stability | Often Increased | The high strength of the C-F bond blocks metabolism at the site of fluorination. |
| Pharmacokinetics | Improved | Increased metabolic stability leads to a longer half-life and more consistent drug exposure. |
Nicotinic Acid Derivatives as Versatile Pharmacological Scaffolds
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biological molecule and a well-established therapeutic agent. nih.gov Beyond its role as a vitamin, its derivatives form the basis of a wide array of pharmacologically active compounds. The nicotinic acid scaffold is a privileged structure in medicinal chemistry due to its presence in the essential coenzymes NAD and NADP and its ability to serve as a synthetic platform for developing new therapeutic agents. nih.gov
Researchers have synthesized and evaluated numerous nicotinic acid derivatives, demonstrating a broad spectrum of biological activities. These include potential applications as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. nih.govnih.govresearchgate.netmdpi.com For instance, novel nicotinic acid-based compounds have been designed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Others have been developed as potential anti-inflammatory drugs with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This versatility makes the nicotinic acid core an attractive starting point for drug discovery programs.
Development of Novel Therapeutic Agents and Lead Optimization Strategies
The journey from an initial "hit" compound to a viable drug candidate involves a rigorous process of lead optimization. danaher.com This iterative phase focuses on refining a molecule's structure to enhance its desirable properties while minimizing undesirable ones. coleparmer.com The primary goals are to improve potency, selectivity, and the ADME (absorption, distribution, metabolism, and excretion) profile, while reducing toxicity. danaher.comucl.ac.uk
The structure of this compound is well-suited for lead optimization. Medicinal chemists can systematically modify its three key components: the nicotinic acid core, the phenyl ring, and the fluorine substituent.
Modifications to the Carboxylic Acid: The carboxylic acid group can be converted into various esters or amides to explore structure-activity relationships (SAR) and modulate properties like cell permeability and potency.
Substitution on the Phenyl Ring: Additional substituents can be added to the phenyl ring to probe interactions with the target protein and optimize binding affinity. The position of the fluorine atom could also be moved to other locations (ortho or para) to fine-tune electronic and steric effects.
Alterations to the Pyridine Ring: The core nicotinic acid structure can be further functionalized to improve its pharmacological profile.
This systematic approach allows for the fine-tuning of the molecule's properties to achieve a balance of efficacy, safety, and pharmacokinetics suitable for clinical development. danaher.comcoleparmer.com
Prodrug and Pro-therapeutic Approaches
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. tandfonline.com This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov The carboxylic acid group of this compound is an ideal handle for creating prodrugs. nih.gov
By converting the polar carboxylic acid into a more lipophilic ester, the resulting prodrug can more easily cross cell membranes. nih.gov Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes can cleave the ester group, releasing the active carboxylic acid "parent" drug at the site of action. tandfonline.com This approach has been successfully applied to nicotinic acid itself to enhance its delivery and potentially modulate its release profile, which can be crucial for improving therapeutic outcomes and patient compliance. nih.govnih.gov For example, converting nicotinic acid into various alkyl esters (nicotinates) has been investigated to improve its partitioning into lipid bilayers, a key step for drug absorption. nih.gov
| Prodrug Type | Modification | Goal | Activation Mechanism |
|---|---|---|---|
| Ester Prodrugs | Conversion of -COOH to -COOR (e.g., alkyl, aryl ester) | Increase lipophilicity, enhance membrane permeability. | Hydrolysis by esterase enzymes in plasma, liver, or target tissue. |
| Amide Prodrugs | Conversion of -COOH to -CONR₂ | Modulate solubility and stability. | Hydrolysis by amidase enzymes. |
| Carbonate/Carbamate Prodrugs | Linking the drug to a carrier via a carbonate or carbamate bond. | Improve solubility or target delivery. | Enzymatic or chemical hydrolysis. |
Future Research Directions and Translational Outlook
Advancements in Asymmetric and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly methods for synthesizing 6-(3-fluorophenyl)nicotinic acid and its analogs is a critical first step. Future research should focus on:
Asymmetric Synthesis: The creation of chiral derivatives of this compound is paramount, as different enantiomers of a compound often exhibit distinct biological activities. youtube.com Research into asymmetric synthesis aims to produce a single, desired enantiomer, which can lead to more potent and safer drugs. youtube.com A notable approach involves the diastereoselective addition of allyllithium to chiral hydrazones, followed by ring-closing metathesis to generate enantiopure 6-alkyl- or 6-arylpiperidin-2-ones, which are valuable precursors. nih.gov
Sustainable Synthesis: Traditional chemical synthesis often relies on hazardous solvents and reagents. unimi.it Green chemistry approaches are essential to minimize the environmental impact of drug manufacturing. nih.gov A promising sustainable method involves nucleophilic aromatic substitution (SAr) reactions of nicotinic esters in Cyrene™, a biodegradable solvent derived from cellulose. unimi.itresearchgate.net This method has been shown to be efficient, rapid, and scalable, offering a viable alternative to toxic solvents like DMF and DMSO. unimi.itresearchgate.net Enzymatic synthesis also presents a green alternative, utilizing biocatalysts to produce nicotinic acid under mild conditions with high conversion rates. nih.govfrontiersin.org
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial focus for nicotinic acid derivatives has been on their lipid-lowering properties, the structural modifications in this compound open doors to new biological targets and therapeutic applications. nih.govnih.gov Future investigations should include:
Anti-inflammatory Activity: Recent studies have shown that novel nicotinic acid derivatives possess significant anti-inflammatory properties. nih.gov These compounds have been shown to inhibit inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. nih.gov Further research could explore the potential of this compound analogs as treatments for inflammatory conditions.
Cancer Therapy: Certain derivatives of nicotinic acid have been investigated for their potential in cancer treatment. For instance, a quinoline-8-yl-nicotinamide derivative synthesized from 6-fluoronicotinic acid has been studied for its application in pancreatic cancer. ossila.com
Neurodegenerative Diseases: The nicotinic acetylcholine (B1216132) receptor (nAChR) is a known target in the central nervous system. nih.govulster.ac.uk The structural similarity of this compound to nicotinic acid suggests it could interact with these receptors, warranting investigation into its potential for treating neurodegenerative disorders like Alzheimer's disease. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The vast chemical space and the complexity of biological systems make traditional drug discovery a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate this process. mdpi.com
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. youtube.com This can be applied to create new analogs of this compound with optimized activity and safety profiles.
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity and potential toxicity of new compounds. nih.gov This allows for the rapid screening of large virtual libraries of molecules, prioritizing the most promising candidates for synthesis and testing. youtube.com For example, deep learning models, particularly graph neural networks, have shown success in predicting molecular properties and even discovering new antibiotics. youtube.com
Development of Targeted Delivery Systems for this compound Analogues
To enhance the efficacy and reduce potential side effects of this compound and its derivatives, the development of targeted drug delivery systems is crucial. nih.gov
Nanoparticle-Based Systems: Encapsulating the drug in nanoparticles can improve its solubility, stability, and bioavailability. ulster.ac.uk For instance, a targeted nanoparticle system using a rabies virus-derived peptide has been shown to enhance drug accumulation in neural cells by utilizing the nicotinic acetylcholine receptor for cellular uptake. nih.govulster.ac.ukresearchgate.net
pH-Responsive Systems: For oral delivery, pH-responsive systems can be designed to release the drug in specific parts of the gastrointestinal tract, which can be particularly useful for compounds that may cause gastric irritation. nih.gov An example is the use of Eudragit® S100 coating on a layered double hydroxide-nicotinic acid nanohybrid, which allows for sustained release in the intestine. nih.gov
Contribution to Neglected Tropical Diseases and Emerging Pathogen Research
Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet research and development for new treatments remain underfunded. nih.gov The unique chemical scaffold of this compound could serve as a starting point for developing novel therapies against these diseases.
Screening against NTD Pathogens: Analogues of this compound should be screened against a panel of pathogens responsible for NTDs, such as those causing leishmaniasis, Chagas disease, and human African trypanosomiasis. nih.govwho.int
Repurposing and Lead Optimization: Existing libraries of nicotinic acid derivatives could be screened for activity against emerging viral or bacterial threats. Promising hits can then be optimized to improve their potency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-(3-fluorophenyl)nicotinic acid in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including respiratory protection (e.g., P95 or P1 filters for low exposure; OV/AG/P99 or ABEK-P2 for higher exposure) and full-body protective clothing. Ensure compliance with NIOSH or CEN standards for respirators. Avoid environmental release into drainage systems due to potential ecological hazards. Note that acute toxicity and mutagenicity data for this compound are currently unavailable, requiring conservative risk assessments .
Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Conduct empirical measurements using differential scanning calorimetry (DSC) for thermal properties (melting point, decomposition temperature) and HPLC/UV-spectroscopy for solubility profiling. Cross-reference analogous compounds like 6-(trifluoromethyl)nicotinic acid (density: 1.484 g/cm³, logP predicted via computational tools) to infer trends in hydrophobicity and reactivity .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm the fluorophenyl substituent’s position and purity. Pair with FT-IR to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., C₁₂H₈FNO₂ expected ~217.20 g/mol) .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the reactivity of nicotinic acid derivatives in oxidation reactions?
- Methodological Answer : The electron-withdrawing fluorine atom alters the aromatic ring’s electron density, potentially slowing electrophilic substitution. Compare kinetic data from peroxomonosulfate-mediated oxidation of nicotinic acid (second-order kinetics, pH-dependent rate retardation due to protonation equilibria). Design pH-controlled experiments to isolate reactive species and monitor intermediates via stopped-flow UV-Vis spectroscopy .
Q. What strategies can resolve contradictions in stability data for fluorinated nicotinic acid derivatives?
- Methodological Answer : Perform accelerated stability studies under varied conditions (temperature, humidity, light) using HPLC to track degradation products. For example, 6-(trifluoromethyl)nicotinic acid’s stability under acidic vs. alkaline conditions can inform decomposition pathways. Cross-validate findings with computational models (DFT) to predict bond dissociation energies and reactive sites .
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with NAD biosynthetic enzymes (e.g., nicotinic acid phosphoribosyltransferase). Use QSAR models trained on fluorinated analogs (e.g., 4-trifluoromethylnicotinamide) to estimate binding affinities and metabolic stability. Validate predictions with in vitro assays measuring NAD precursor activity .
Experimental Design & Data Analysis
Q. Designing a synthesis route for this compound: What key steps and intermediates should be prioritized?
- Methodological Answer : Start with nicotinic acid halogenation (e.g., directed ortho-metalation for fluorine introduction) followed by Suzuki-Miyaura coupling with 3-fluorophenylboronic acid. Monitor regioselectivity using TLC and intermediate characterization via LC-MS. Optimize reaction conditions (catalyst: Pd(PPh₃)₄; solvent: DMF/H₂O) based on analogous syntheses of 6-(2-fluorophenyl)nicotinic acid .
Q. How to analyze conflicting data on the environmental persistence of fluorinated nicotinic acids?
- Methodological Answer : Conduct OECD 301 biodegradability tests under aerobic conditions. Compare half-lives of this compound with structurally similar compounds (e.g., 3-fluorophenylacetic acid). Use LC-MS/MS to identify degradation byproducts and assess ecotoxicity via Daphnia magna assays. Address discrepancies by standardizing test protocols (e.g., pH, microbial consortia) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
